5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide
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Overview
Description
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and nitro groups, linked to a furan ring via a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.
Linking to Furan Ring: The nitro-substituted pyrazole is then reacted with furan-2-carbohydrazide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea can be used.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of 5-[(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Furan-2-carbohydrazide: Another precursor used in the synthesis.
5-chloro-3-methyl-1-phenyl-1H-pyrazole: A structurally similar compound with different substituents.
Uniqueness
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to the combination of its pyrazole and furan rings, along with the specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
402602-29-3 |
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Molecular Formula |
C10H10ClN5O4 |
Molecular Weight |
299.67 g/mol |
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C10H10ClN5O4/c1-5-8(11)9(16(18)19)14-15(5)4-6-2-3-7(20-6)10(17)13-12/h2-3H,4,12H2,1H3,(H,13,17) |
InChI Key |
NMSMZZIZECOXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)[N+](=O)[O-])Cl |
solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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